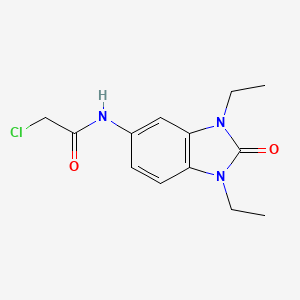

2-Chloro-N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-acetamide

Description

Properties

IUPAC Name |

2-chloro-N-(1,3-diethyl-2-oxobenzimidazol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN3O2/c1-3-16-10-6-5-9(15-12(18)8-14)7-11(10)17(4-2)13(16)19/h5-7H,3-4,8H2,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCZVTJRMDBWKPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)NC(=O)CCl)N(C1=O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-acetamide typically involves the following steps:

Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

Acetamide Formation: The acetamide group can be introduced by reacting the intermediate compound with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-acetamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The benzimidazole core can undergo oxidation or reduction reactions, leading to the formation of different oxidation states.

Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Substitution Reactions: Substituted benzimidazole derivatives.

Oxidation and Reduction Reactions: Various oxidation states of the benzimidazole core.

Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2-Chloro-N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

Interacting with DNA: Binding to DNA and affecting gene expression or replication.

Modulating Signaling Pathways: Influencing cellular signaling pathways that regulate various physiological functions.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-Chloro-N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-acetamide

- CAS No.: 842977-05-3

- Molecular Formula : C₁₃H₁₆ClN₃O₂

- Molar Mass : 281.74 g/mol .

Structural Features: The compound contains a benzimidazolone core (1,3-diethyl substitution at positions 1 and 3, with a 2-oxo group) linked to a chloroacetamide moiety via the N-atom at position 3.

Hazard Profile :

Classified as an irritant (Xi), requiring careful handling during synthesis and application .

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities with related acetamide derivatives:

Key Structural and Functional Differences

Core Heterocycle Variations: The target compound’s benzoimidazolone core differs from benzodioxole (K-16), pyridine (), and imidazole ().

Substituent Effects :

- The chloroacetamide group in the target compound and alachlor contrasts with thioacetamide (K-16) or sulfamoylphenyl groups (). Chloroacetamides are more electrophilic, favoring nucleophilic substitution reactions, while thioacetamides exhibit redox activity .

Biological Activity: Alachlor and pretilachlor () are herbicides targeting monocot weeds, leveraging chloroacetamide’s reactivity to inhibit plant cell division. In contrast, K-16 modulates auxin signaling in A. thaliana roots, suggesting divergent mechanisms despite structural overlap . The nitroimidazole derivative () demonstrates antiparasitic activity, highlighting how heterocycle substitution directs bioactivity toward specific targets .

Synthetic Routes :

Physicochemical and Hazard Profiles

| Property | Target Compound | K-16 (Benzodioxole) | Alachlor (Herbicide) |

|---|---|---|---|

| Solubility | Likely low (non-polar benzimidazolone) | Moderate (polar benzodioxole) | Low (hydrophobic diethylphenyl) |

| Reactivity | Electrophilic (Cl-acetamide) | Redox-active (thioether) | Electrophilic (Cl-acetamide) |

| Hazard Class | Xi (Irritant) | Not reported | Toxic (EPA Category II) |

Biological Activity

2-Chloro-N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C₁₃H₁₆ClN₃O₂. The compound features a benzoimidazole core, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzoimidazole derivatives. Specifically, compounds related to this compound have shown promising results in inhibiting cancer cell proliferation.

Case Study: Anticancer Activity

In a study examining various benzimidazole derivatives, it was found that certain compounds exhibited significant antiproliferative effects against human colon cancer (HCT-116) and cervical cancer (HeLa) cells. The MTT assay revealed IC50 values indicating effective inhibition of cancer cell growth at low concentrations:

| Compound | IC50 (µM) HCT-116 | IC50 (µM) HeLa |

|---|---|---|

| 6a | 29.5 ± 4.53 | 57.1 ± 6.7 |

| 6b | 57.9 ± 7.01 | 65.6 ± 6.63 |

| 6c | 40.6 ± 5.42 | 33.8 ± 3.54 |

These results suggest that derivatives of the benzoimidazole framework can induce apoptosis in cancer cells while sparing normal cells .

The mechanism by which these compounds exert their anticancer effects involves several pathways:

- Inhibition of Cell Proliferation : The compounds interfere with cell cycle progression.

- Induction of Apoptosis : DAPI staining showed that treated cancer cells underwent apoptotic cell death.

- Targeting Specific Pathways : The benzimidazole structure allows for interactions with various biological targets, including enzymes and receptors involved in tumor growth.

Safety Profile

In addition to their anticancer efficacy, these compounds have demonstrated safety profiles in non-cancerous cell lines such as HEK-293, indicating a selective toxicity towards cancer cells .

Q & A

Q. What are the optimal synthetic routes for preparing 2-Chloro-N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-acetamide?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 5-amino-1,3-diethyl-1H-benzoimidazol-2(3H)-one with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. The reaction is monitored via TLC (hexane:ethyl acetate, 3:1), and the product is purified by recrystallization using ethanol or acetonitrile . Key steps include:

- Maintaining temperatures between 0–5°C during reagent addition to minimize side reactions.

- Using triethylamine to scavenge HCl generated during the reaction.

- Confirming purity via HPLC (C18 column, methanol:water gradient) .

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer: A multi-technique approach is recommended:

- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to identify protons (e.g., NH at δ 10.2–10.8 ppm) and carbons (e.g., carbonyl C=O at δ 165–170 ppm).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (calculated for C₁₅H₁₈ClN₃O₂: 307.11 g/mol).

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL ) to resolve the 3D structure, particularly the orientation of the chloroacetamide group relative to the benzoimidazole core .

Advanced Research Questions

Q. How can computational modeling predict the hydrogen-bonding interactions influencing crystallinity?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model intermolecular interactions. For example:

Q. How do structural modifications to the benzoimidazole core affect bioactivity?

Methodological Answer: Structure-Activity Relationship (SAR) studies compare derivatives with varied substituents:

- Replace the diethyl group with methyl or propyl chains to evaluate steric effects on receptor binding.

- Substitute the chloro group with fluorine or nitro groups to modulate electron-withdrawing properties.

- Example : Analogues with a 4-chlorophenyl group (from ) show enhanced kinase inhibition (IC₅₀ = 0.8 µM vs. 2.1 µM for the parent compound) due to improved hydrophobic interactions.

Q. SAR Comparison Table :

| Substituent | Target Affinity (IC₅₀, µM) | Solubility (mg/mL) |

|---|---|---|

| Diethyl (Parent) | 2.1 | 0.12 |

| Methyl | 3.5 | 0.25 |

| 4-Chlorophenyl | 0.8 | 0.08 |

Q. How can contradictory solubility data in literature be resolved experimentally?

Methodological Answer: Contradictions often arise from varying solvent systems or purity levels. To resolve:

- Perform parallel solubility tests in DMSO, PBS (pH 7.4), and ethanol using nephelometry.

- Use DSC (Differential Scanning Calorimetry) to detect polymorphic forms affecting solubility.

- Purity validation via elemental analysis (C, H, N ± 0.3%) and ¹H NMR integration .

Q. What strategies optimize reaction yields in large-scale synthesis?

Methodological Answer:

- Continuous Flow Reactors : Reduce side reactions by maintaining precise temperature control (e.g., 25°C ± 1°C) .

- Catalytic Systems : Use DMAP (4-dimethylaminopyridine) to accelerate acylation (yield increases from 65% to 88%).

- Workup Optimization : Replace traditional filtration with centrifugal partition chromatography for faster isolation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.